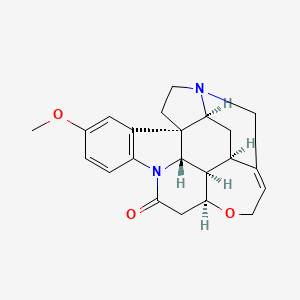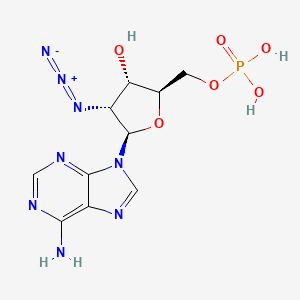
Iomeglamic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Iomeglamic acid is an iodinated aryldicarboxylic acid monoamide, first synthesized by Cassebaum in 1972 . It has been successfully applied for radioscopy of the gall-bladder since its discovery . The compound is known for its high iodine content, which makes it useful as a radiopaque medium in medical imaging .
Preparation Methods
Synthetic Routes and Reaction Conditions: Iomeglamic acid is synthesized through a multi-step process involving the iodination of an aryldicarboxylic acid precursor. The key steps include:
Iodination: The introduction of iodine atoms into the aromatic ring of the precursor.
Amidation: The conversion of the carboxylic acid groups into amides.
Purification: The final product is purified through recrystallization or other suitable methods to obtain high purity this compound.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using the same principles as the laboratory synthesis but optimized for efficiency and yield. The process includes:
Bulk Iodination: Using industrial-grade reagents and catalysts to achieve high iodine incorporation.
Continuous Amidation: Employing continuous flow reactors to streamline the amidation process.
Automated Purification: Utilizing automated systems for purification to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions: Iomeglamic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form iodinated derivatives.
Reduction: Reduction reactions can remove iodine atoms, leading to deiodinated products.
Substitution: this compound can participate in substitution reactions where iodine atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products: The major products formed from these reactions include various iodinated and deiodinated derivatives, which can be further utilized in different applications .
Scientific Research Applications
Iomeglamic acid has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of iomeglamic acid involves its high iodine content, which provides radiopacity. When administered, the compound accumulates in the target area (e.g., gall-bladder), where it absorbs X-rays, allowing for clear imaging. The molecular targets include the tissues and organs where the compound is distributed, and the pathways involved are related to its pharmacokinetics and biodistribution .
Comparison with Similar Compounds
Iodipamide: Another iodinated compound used in medical imaging.
Iodixanol: A non-ionic iodinated contrast agent.
Iohexol: A widely used iodinated contrast medium.
Uniqueness of Iomeglamic Acid: this compound is unique due to its specific application in cholecystography and its high iodine content, which provides excellent radiopacity. Compared to other similar compounds, it offers distinct advantages in terms of imaging clarity and specificity for gall-bladder visualization .
Properties
CAS No. |
25827-76-3 |
|---|---|
Molecular Formula |
C12H13I3N2O3 |
Molecular Weight |
613.96 g/mol |
IUPAC Name |
5-(3-amino-2,4,6-triiodo-N-methylanilino)-5-oxopentanoic acid |
InChI |
InChI=1S/C12H13I3N2O3/c1-17(8(18)3-2-4-9(19)20)12-7(14)5-6(13)11(16)10(12)15/h5H,2-4,16H2,1H3,(H,19,20) |
InChI Key |
QIFJTEYRIMDFPK-UHFFFAOYSA-N |
SMILES |
CN(C1=C(C=C(C(=C1I)N)I)I)C(=O)CCCC(=O)O |
Canonical SMILES |
CN(C1=C(C=C(C(=C1I)N)I)I)C(=O)CCCC(=O)O |
Key on ui other cas no. |
25827-76-3 |
Synonyms |
Falignost iomeglamic acid N-methyl-N-(2,4,6-triiodo-3-aminophenyl)glutaramide acid |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[[(phenylmethyl)amino]-sulfanylidenemethyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B1215552.png)






![(2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]-N-[(2S)-1-[2-[(2S)-2-[[(2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]hydrazinyl]-1-oxo-3-phenylpropan-2-yl]pyrrolidine-2-carboxamide](/img/structure/B1215565.png)
![[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2S,3R,4R)-5-(7,8-dimethyl-2,4,6-trioxo-1H-benzo[g]pteridin-10-yl)-2,3,4-trihydroxypentyl] hydrogen phosphate](/img/structure/B1215566.png)





